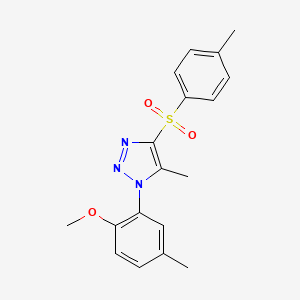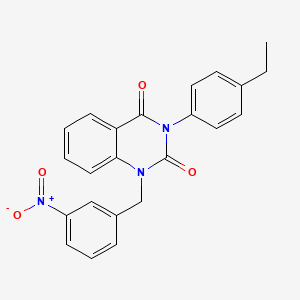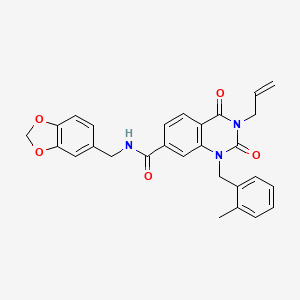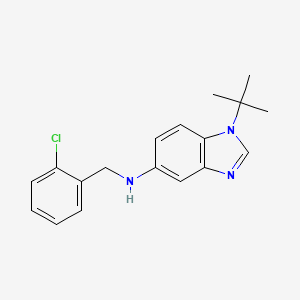
1-(2-methoxy-5-methylphenyl)-5-methyl-4-tosyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features methoxy and methyl groups attached to a phenyl ring, as well as a benzenesulfonyl group
Preparation Methods
The synthesis of 1-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Introduction of the Methoxy and Methyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions on the phenyl ring.
Attachment of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. Additionally, the triazole ring can participate in coordination with metal ions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
1-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE can be compared with similar compounds such as:
Methyl 2-methoxy-5-(methylsulfonyl)benzoate: This compound shares the methoxy and methylsulfonyl groups but lacks the triazole ring, resulting in different reactivity and applications.
2-Methoxy-4-methylphenol: This compound has a similar methoxy and methyl substitution pattern on the phenyl ring but lacks the sulfonyl and triazole groups, leading to distinct chemical properties.
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-5-methyl-4-(4-methylphenyl)sulfonyltriazole |
InChI |
InChI=1S/C18H19N3O3S/c1-12-5-8-15(9-6-12)25(22,23)18-14(3)21(20-19-18)16-11-13(2)7-10-17(16)24-4/h5-11H,1-4H3 |
InChI Key |
DRSPGBGJJYLSSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl acetate](/img/structure/B11439177.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B11439187.png)
![ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B11439193.png)
![N-(3,4-dimethylphenyl)-9-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11439198.png)
![6-[(4-Bromophenyl)amino]pyrimidine-4-thiol](/img/structure/B11439200.png)
![3-(2-Chlorophenyl)-1-[4-({5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)phenyl]urea](/img/structure/B11439204.png)


![N-(2-chlorobenzyl)-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide](/img/structure/B11439220.png)
![8-(2,6-dichlorophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439222.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11439224.png)
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B11439232.png)
![N-benzyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11439233.png)
